6-Chloromelatonin
Overview
Description
6-Chloromelatonin, also known as N-Acetyl-6-chloro-5-methoxytryptamine, is a melatonin agonist . It is active at nanomolar concentrations and binds more strongly than melatonin at the receptor . It also has binding sites outside the CNS, i.e., at the adrenal gland . It possesses antiproliferative activity .
Synthesis Analysis
The biosynthesis of melatonin from L-tryptophan by an engineered microbial cell factory has been explored . The mXcP4H gene from Xanthomonas campestris, as well as the HsAADC, HsAANAT, and HIOMT genes from the human melatonin synthesis pathway, were optimized and introduced into E. coli . The obtained strain successfully synthesized melatonin by utilizing L-tryptophan as a substrate .Molecular Structure Analysis
The empirical formula of 6-Chloromelatonin is C13H15ClN2O2 . It has a molecular weight of 266.72 .Chemical Reactions Analysis
While specific chemical reactions involving 6-Chloromelatonin are not detailed in the search results, it is known that melatonin agonists are active at nanomolar concentrations and bind more strongly than melatonin at the receptor .Physical And Chemical Properties Analysis
6-Chloromelatonin has an empirical formula of C13H15ClN2O2 and a molecular weight of 266.72 . More specific physical and chemical properties are not detailed in the search results.Scientific Research Applications
Pharmacokinetics and Safety
- A study on the pharmacokinetics, pharmacodynamics, and safety of beta-methyl-6-chloromelatonin, a melatonin agonist, revealed its tolerability at doses up to 100 mg in healthy volunteers. It was found to be safe without causing hypothermia, bradycardia, or hypotension, indicating potential for further investigation into the direct soporific effects of melatonin agonists (Mulchahey, Goldwater, & Zemlan, 2004).
Efficacy in Insomnia
- Beta-methyl-6-chloromelatonin was evaluated for its efficacy in treating primary insomnia. The study found that this melatonin agonist significantly decreased both objective and subjective measures of sleep latency in subjects with primary insomnia, without causing significant side effects (Zemlan, Mulchahey, Scharf, Mayleben, Rosenberg, & Lankford, 2005).
Antidepressant Properties
- Agomelatine (β-methyl-6-chloromelatonin), structurally homologous to melatonin, was identified as a potent agonist of melatonin MT1 and MT2 receptors and an antagonist of serotonin 5-HT2C receptors. It is suggested to have antidepressant properties, potentially improving sleep without causing daytime sedation or sexual side effects (Dubovsky & Warren, 2009).
Application in Spinal Cord Injury
- In a study on rats, beta-methyl-6-chloromelatonin supplementation showed benefits in treating spinal cord injury (SCI). It was found that a dosage of 10mg/kg demonstrated positive effects, while higher dosages were limited by toxicity (Fee, Swartz, Scheff, Roberts, Gabbita, & Scheff, 2010).
Influence on Human Placental Function
- Research on human placental choriocarcinoma cell lines and term placental tissues revealed the expression of melatonin receptors MT1, MT2, and RORalpha1. 6-Chloromelatonin, a melatonin agonist, was found to influence human chorionic gonadotrophin (hCG-beta) production, suggesting a possible paracrine/autocrine function of melatonin in human placenta (Lanoix, Ouellette, & Vaillancourt, 2006).
Modulation of Neuronal Activity
- An in vitro study on mouse hippocampal slices investigated the influence of melatonin and its analog, 6‐chloromelatonin, on evoked potentials. The study suggested that melatonin reduced synaptic efficiency and/or excitability of hippocampal neuronslikely through interaction with MT2 melatonin receptors, proposing a mechanism for melatonin's action on neuronal activity (Hogan, El-Sherif, & Wieraszko, 2001).
Melatonin Agonists in Melatonin Receptor Characterization
- A study focusing on recombinant human melatonin receptors mt1 and MT2 found that 6-chloromelatonin and other melatonin receptor agonists had different affinities for these receptors. This research aids in understanding the specific pharmacological profiles of melatonin receptor subtypes (Browning, Beresford, Fraser, & Giles, 2000).
Safety And Hazards
Future Directions
There is an abundance of reviews evaluating the effects of exogenous and endogenous melatonin on health . Melatonin has been shown to be associated with a wide variety of health outcomes in clinically and methodologically heterogeneous populations . Many reviews stressed the need for more high-quality randomised clinical trials to reduce the existing uncertainties .
properties
IUPAC Name |
N-[2-(6-chloro-5-methoxy-1H-indol-3-yl)ethyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-8(17)15-4-3-9-7-16-12-6-11(14)13(18-2)5-10(9)12/h5-7,16H,3-4H2,1-2H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUINDDOUWHRIPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CNC2=CC(=C(C=C21)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30213202 | |
Record name | N-(2-(6-Chloro-5-methoxy-1H-indol-3-yl)ethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30213202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloromelatonin | |
CAS RN |
63762-74-3 | |
Record name | 6-Chloromelatonin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63762-74-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloromelatonin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063762743 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-(6-Chloro-5-methoxy-1H-indol-3-yl)ethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30213202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Chloromelatonin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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